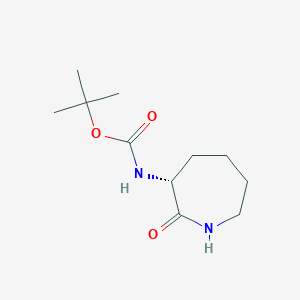

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Vue d'ensemble

Description

®-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-oxoazepan-3-yl)carbamate typically involves the reaction of ®-tert-butyl 2-oxoazepan-3-ylcarbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate and a suitable azepane derivative .

Industrial Production Methods

Industrial production of ®-tert-Butyl (2-oxoazepan-3-yl)carbamate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl (2-oxoazepan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate serves as an essential intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows it to be transformed into diverse derivatives that can be utilized in further synthetic pathways.

Reactions Involving this compound

- Oxidation : This compound can be oxidized to yield corresponding oxo derivatives using agents like potassium permanganate.

- Reduction : It can be reduced to convert the oxo group into a hydroxyl group using reducing agents such as lithium aluminum hydride.

- Substitution : The tert-butyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Biological Research

Potential Biological Activity

- Research is ongoing to investigate the biological activities of this compound, particularly its interactions with biomolecules. Its structure may enable it to act as an inhibitor or activator of specific enzymes or receptors, which could have implications in drug development.

Case Studies on Biological Applications

- A study focused on the compound's role as a precursor for pharmaceutical compounds has shown promising results in developing drugs targeting various diseases. Its chiral nature allows for enhanced selectivity and efficacy in biological systems, making it a candidate for asymmetric synthesis in pharmaceutical applications .

Medicinal Applications

Pharmaceutical Development

- The compound is being explored for its potential use in developing new therapeutic agents. Its unique structure may allow it to interact favorably with biological targets, leading to the discovery of novel drugs .

Mechanism of Action

- The mechanism involves binding to active sites on target proteins or enzymes, potentially altering their conformation and activity. This property is crucial for designing inhibitors that could be used in treating diseases such as cancer or neurodegenerative disorders .

Industrial Applications

Specialty Chemicals Production

Mécanisme D'action

The mechanism of action of ®-tert-Butyl (2-oxoazepan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (2-oxoazepan-3-yl)carbamate: A non-chiral version of the compound.

tert-Butyl (2-oxoazepan-3-yl)carbamate derivatives: Compounds with different substituents on the azepane ring.

Uniqueness

®-tert-Butyl (2-oxoazepan-3-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. This makes it valuable in asymmetric synthesis and pharmaceutical research .

Activité Biologique

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an azepanone ring and a tert-butyl carbamate functional group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₀N₂O₃

- Molecular Weight : 228.29 g/mol

- CAS Number : 106691-72-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes or receptors, influencing biochemical pathways critical for cellular function. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their conformation and inhibiting their activity.

- Receptor Modulation : It can interact with receptor sites, potentially modulating signaling pathways involved in inflammation and cellular stress responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce the production of pro-inflammatory cytokines in activated microglial cells, indicating potential neuroprotective properties .

- Cytotoxicity : Investigations into the cytotoxic effects of related compounds have shown that structural modifications can significantly impact cell viability and apoptosis pathways in various cell lines .

Study 1: Anti-inflammatory Properties

A study evaluated the effects of this compound on microglial activation in vitro. The compound was found to:

- Inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from lipopolysaccharide-stimulated cells.

- Modulate mitochondrial function and reduce caspase-3 activity, suggesting a protective role against neuroinflammation .

Study 2: Structure–Activity Relationship

Research into structurally similar compounds revealed that variations in the azepane ring significantly affect biological activity. For instance:

- Derivatives with different substituents exhibited varying potencies in activating or inhibiting target receptors.

This highlights the importance of stereochemistry and molecular structure in determining the pharmacological profile of these compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate | S-tert | Potentially similar anti-inflammatory effects | Non-chiral version; used as a protecting group in peptide synthesis |

| tert-Butyl (2-oxoazepan-3-yl)carbamate | - | Less selective; broader activity profile | Non-chiral; lacks specific biological selectivity |

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373517 | |

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106691-72-9 | |

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.